molecular formula C11H16N2 B1329222 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine CAS No. 53356-51-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Cat. No. B1329222
CAS RN: 53356-51-7
M. Wt: 176.26 g/mol
InChI Key: JTEJMGHPAYJBTA-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a chemical compound related to the 3,4-dihydroisoquinoline series, which is a class of compounds that have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and material science. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it is a derivative of 3,4-dihydroisoquinoline with an ethanamine substituent at the 2-position.

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been explored through various methods. One approach involves the acid-catalyzed [4+2] cycloaddition between enamines and benzylideneanilines to yield 1,2,3,4-tetrahydroquinoline derivatives . Another method reported is the Bischler-Napieralski reaction followed by reduction to synthesize tetrahydroisoquinolines . Additionally, the activated Pictet-Spengler reaction has been used to prepare 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . These methods provide a foundation for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine by potentially modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction analysis. For instance, a 3,3-dimethyl-3,4-dihydroisoquinoline derivative was found to have a flattened structure and exists in the enamine tautomeric form, stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and tautomeric preferences of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydroisoquinoline derivatives includes their ability to form podands by reacting with ethyl cyanoacetate and methyl thiocyanate in concentrated sulfuric acid . Furthermore, the oxidation of 3,4-dihydroisoquinolin-1(2H)-ones into isoquinolones has been optimized, indicating the potential for further functionalization of the dihydroisoquinoline core .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are not directly reported, the properties of similar compounds can provide insights. The stability issues of isoquinolones and their derivatives, as well as the challenges in N-methylation, suggest that the compound may also present similar synthetic challenges . The optimization of reaction conditions for these compounds is crucial for achieving good yields and desired properties.

Future Directions

The future directions in the research of “2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more efficient and environmentally friendly synthetic methodologies could also be a focus of future research .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJMGHPAYJBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201516
Record name 2(1H)-Isoquinolineethylamine, 3,4-dihydro-
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

CAS RN

53356-51-7
Record name 2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethylamine
Source CAS Common Chemistry
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Record name 2(1H)-Isoquinolineethylamine, 3,4-dihydro-
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Record name 53356-51-7
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Record name 2(1H)-Isoquinolineethylamine, 3,4-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Vooturi, SM Firestine - Journal of Combinatorial Chemistry, 2010 - ACS Publications
The increase in the incidence of antibiotic-resistant infections is a major concern to healthcare workers and requires the development of novel antibacterial agents. Recently, we …
Number of citations: 4 pubs.acs.org
S Vooturi - 2009 - search.proquest.com
The enormous success of antibiotics is seriously threatened by the development of resistance to most of the existing drugs. Thus, novel antibiotics are needed that are less prone to …
Number of citations: 0 search.proquest.com

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